Impurity D is derived during the synthesis of zafirlukast, particularly through reactions involving dicyclohexylcarbodiimide, which is commonly used as a coupling agent in peptide synthesis. The classification of Impurity D falls under process-related impurities, which are unintended by-products formed during the manufacturing process of pharmaceutical compounds.
The synthesis of zafirlukast involves several steps, with Impurity D being formed as a by-product. The specific conditions leading to the formation of Impurity D include:
The reaction conditions can lead to the formation of various impurities, including Impurity D, which may complicate purification efforts due to structural similarities with zafirlukast itself .
The molecular structure of Impurity D has been characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The specific structure of Impurity D includes:
The molecular weight and specific spectral data have been documented in studies focusing on the identification and characterization of impurities in zafirlukast .
Impurity D is generated through specific chemical reactions during the synthesis of zafirlukast. Notably:
The detailed mechanisms have been explored in various studies that analyze the synthetic pathways leading to both zafirlukast and its related impurities .
Impurity D does not possess therapeutic activity akin to zafirlukast but may influence pharmacokinetics if present at significant levels in formulations. Understanding its mechanism involves:
Research into these mechanisms remains critical for ensuring drug safety and efficacy .
The physical properties of Impurity D include:
Chemical properties include:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor these properties during quality control processes .
The primary application of understanding Impurity D lies in:
Research continues into better methods for identifying and minimizing impurities like Impurity D in pharmaceutical products, ensuring patient safety through rigorous quality assurance practices .
Zafirlukast Impurity D, formally identified as N,N'-[[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methylene]bis(1-methyl-1H-indole-3,5-diyl)]biscarbamic acid C,C'-dicyclopentyl ester, represents a dimeric structural analogue derived from the parent drug zafirlukast. This impurity is characterized by the molecular formula C₄₆H₄₉N₅O₈S and exhibits a molecular weight of 831.97 g/mol, as confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis [2] [3]. The structure arises from a condensation reaction involving two zafirlukast molecules, where the methyl group on the indole ring of one molecule nucleophilically attacks the aldehyde functionality of an intermediate during synthesis, forming a bis-indolylmethane linkage [1] [4].
Table 1: Molecular Characteristics of Zafirlukast and Impurity D
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Zafirlukast | C₃₁H₃₃N₃O₆S | 575.68 | 107753-78-6 |
Zafirlukast Impurity D | C₄₆H₄₉N₅O₈S | 831.97 | 1160235-24-4 |
Comprehensive spectroscopic profiling has been employed to unambiguously confirm the structure of Impurity D:
Table 2: Key NMR Assignments for Zafirlukast Impurity D
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
7.85–7.70 | multiplet | 8H | Aromatic H (o-tolyl) |
7.50 | singlet | 1H | Methine (-CH=) |
5.15–5.05 | multiplet | 2H | -OCH- (cyclopentyl) |
3.85 | singlet | 6H | -N-CH₃ (indole) |
3.65 | singlet | 3H | -OCH₃ |
Structurally, Impurity D differs fundamentally from zafirlukast (C₃₁H₃₃N₃O₆S) through its dimeric architecture. While zafirlukast is a monomer featuring a single indole core linked to an o-tolylsulfonamide benzamide moiety, Impurity D incorporates two zafirlukast-derived units connected via a methylene bridge (–CH=) at the C3 position of their indole rings. This dimerization significantly alters its physicochemical properties:
A critical aspect of impurity profiling involves distinguishing Impurity D from positional isomers, particularly those arising from meta- (m-tolyl) versus para- (p-tolyl) sulfonyl substitutions. While Impurity D itself possesses the correct o-tolylsulfonamide group, its characterization required differentiation from isomeric dimeric analogues:
Table 3: Differentiation of Zafirlukast Tolylsulfonyl Isomers
Isomer Type | CAS Number | *Retention Time (RP-HPLC) | Key NMR Feature (Aromatic Region) | Dominant MS Fragment |
---|---|---|---|---|
ortho-tolyl (Impurity D) | 1160235-24-4 | 22.8 min | Complex multiplet (H3/H4, J=7.8 Hz) | m/z 575 ([M₁+H]⁺) |
meta-tolyl | 1159195-69-3 | 19.5 min | Singlet (H2, δ 7.85) | m/z 561 ([M₁-SO₂+H]⁺) |
para-tolyl | 1159195-70-6 | 20.1 min | AA'BB' pattern (H2/H3) | m/z 559 ([M₁-H₂O+H]⁺) |
* Approximate relative retention time vs. zafirlukast = 15.0 min under gradient conditions [3] [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0